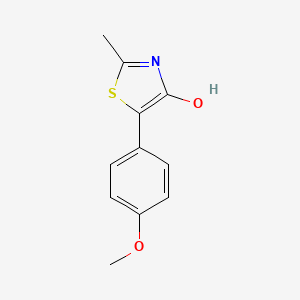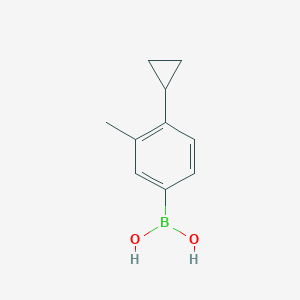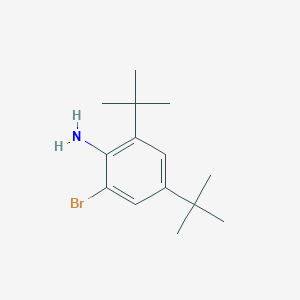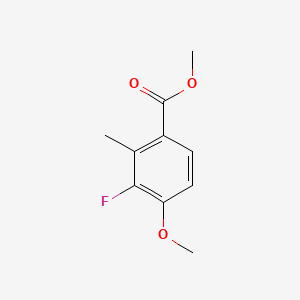![molecular formula C6H4N2OS B14023167 Isothiazolo[5,4-c]pyridin-7(6H)-one](/img/structure/B14023167.png)
Isothiazolo[5,4-c]pyridin-7(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ISOTHIAZOLO[5,4-C]PYRIDIN-7-OL: is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is part of the isothiazole family, which is known for its diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ISOTHIAZOLO[5,4-C]PYRIDIN-7-OL typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazonoyl halides with suitable substrates in the presence of a base such as triethylamine . The reaction conditions often require controlled temperatures and the use of solvents like ethanol to facilitate the cyclization process.
Industrial Production Methods: Industrial production of ISOTHIAZOLO[5,4-C]PYRIDIN-7-OL may involve more scalable and efficient synthetic routes. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters is crucial in industrial settings to ensure high purity and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: ISOTHIAZOLO[5,4-C]PYRIDIN-7-OL undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often employ reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, halogenation can yield dihalogenated derivatives, which serve as key intermediates for further functionalization .
Applications De Recherche Scientifique
ISOTHIAZOLO[5,4-C]PYRIDIN-7-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound has been studied for its interactions with various biological targets, including enzymes and receptors.
Industry: Its derivatives are investigated for their potential use in developing new materials with specific properties.
Mécanisme D'action
The mechanism by which ISOTHIAZOLO[5,4-C]PYRIDIN-7-OL exerts its effects involves its interaction with specific molecular targets. For example, it has been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, influencing neurotransmission in the central nervous system . The compound’s unique structure allows it to bind selectively to certain receptor subtypes, enhancing its therapeutic potential.
Comparaison Avec Des Composés Similaires
THPO (4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol): A GABA uptake inhibitor with similar structural features.
THAZ (5,6,7,8-tetrahydro-4H-isoxazolo[4,5-d]azepin-3-ol): A glycine antagonist with related biological activity.
Uniqueness: ISOTHIAZOLO[5,4-C]PYRIDIN-7-OL stands out due to its specific binding affinity and selectivity for certain receptor subtypes, which can lead to distinct pharmacological profiles. Its ability to undergo various chemical modifications also makes it a versatile scaffold for drug development.
Propriétés
Formule moléculaire |
C6H4N2OS |
|---|---|
Poids moléculaire |
152.18 g/mol |
Nom IUPAC |
6H-[1,2]thiazolo[5,4-c]pyridin-7-one |
InChI |
InChI=1S/C6H4N2OS/c9-6-5-4(1-2-7-6)3-8-10-5/h1-3H,(H,7,9) |
Clé InChI |
SRHPUPKKKRIYSY-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC(=O)C2=C1C=NS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4'-Bromo-2',5'-difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14023090.png)

![4-{[(2,4,6-Trimethylphenyl)sulfanyl]methyl}morpholine](/img/structure/B14023102.png)




![Tert-butyl 7-(2,2,2-trifluoroacetyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B14023141.png)
![4-[(E)-(4-Methoxyphenyl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14023147.png)
![1,3-dimethyl-5-[(1E)-[(1H-1,2,4-triazol-5-yl)imino]methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B14023151.png)

![(R)-3-Iodo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14023158.png)
![Ethyl 4-oxo-7-phenyl-2-sulfanylidene-1,5,6,7-tetrahydropyrano[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14023177.png)

